Isopropyl 3,4-diaminobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

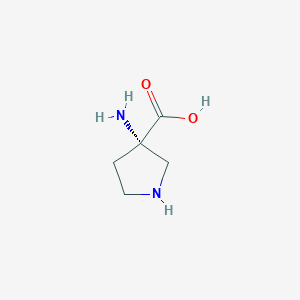

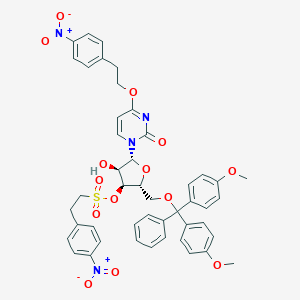

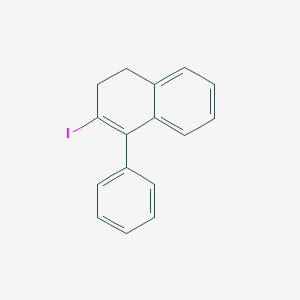

Isopropyl 3,4-diaminobenzoate is a chemical compound with the molecular formula C10H14N2O2 . It is used in various applications due to its unique properties .

Synthesis Analysis

The synthesis of Isopropyl 3,4-diaminobenzoate and similar compounds has been a subject of research. For instance, a one-step method for synthesizing 3- (Fmoc-amino acid)-3,4-diaminobenzoate was used to prepare preloaded diaminobenzoate resin .Molecular Structure Analysis

Isopropyl 3,4-diaminobenzoate contains a total of 28 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 2 primary amines (aromatic) .科学的研究の応用

Medicine

Isopropyl 3,4-diaminobenzoate may have potential applications in the field of medicine. For instance, 3,4-Diaminobenzoic acid, a related compound, has been found to undergo cyclocondensations to form quinoxalines and benzimidazoles . It also acts as a redox label for electrochemical detection of single base mismatches . However, specific applications of Isopropyl 3,4-diaminobenzoate in medicine are not well-documented and require further research.

Chemistry

In the field of chemistry, Isopropyl 3,4-diaminobenzoate could be used in the study of stereochemistry, isomerism, hybridization, and orbitals . It could also be used in the synthesis of other complex compounds. However, detailed applications in this field are not extensively documented and would require further investigation.

Biology

While specific applications of Isopropyl 3,4-diaminobenzoate in biology are not well-documented, related compounds such as 3,4-Diaminobenzoic acid have been found to undergo cyclocondensations to form quinoxalines and benzimidazoles . It also acts as a redox label for electrochemical detection of single base mismatches . These properties could potentially be exploited in biological research.

Pharmacology

In pharmacology, Isopropyl 3,4-diaminobenzoate could potentially be used in the development of new drugs or therapies. For instance, a related compound, Isoproterenol, has been used to induce cardiac stress and damage in experimental models, thus mimicking conditions similar to human cardiomyopathy . However, specific applications of Isopropyl 3,4-diaminobenzoate in pharmacology are not well-documented and require further research.

Material Science

The potential applications of Isopropyl 3,4-diaminobenzoate in material science are not well-documented. However, it could potentially be used in the synthesis of new materials or in the study of the properties of existing materials .

Environmental Science

While specific applications of Isopropyl 3,4-diaminobenzoate in environmental science are not well-documented, related compounds have been used in environmental improvement. For instance, 3,4-Dimethylpyrazole phosphate, a synthetic nitrification inhibitor, has been used in soil-BC mixtures to increase sorption . This could potentially reduce environmental risk and health hazards.

将来の方向性

The future directions in the research and application of Isopropyl 3,4-diaminobenzoate could involve its use in the synthesis of new pharmaceutical compounds. The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .

特性

IUPAC Name |

propan-2-yl 3,4-diaminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRICWBSRSIVCOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)

![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)

![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)